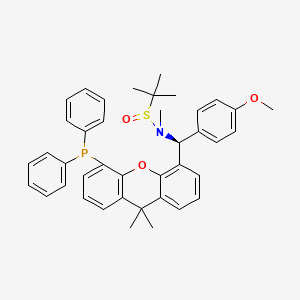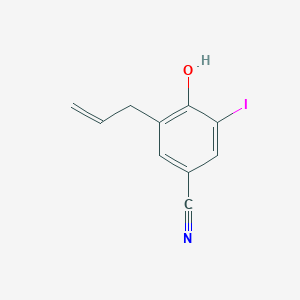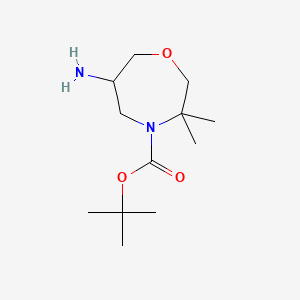
Tert-butyl6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate is a compound that has gained attention in recent years due to its diverse applications in scientific research and industry. It is characterized by its molecular formula C12H24N2O3 and a molecular weight of 244.3 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate with various reagents under controlled conditions. One common method involves the use of tert-butyl esters in flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Industrial Production Methods
Industrial production of this compound often employs large-scale flow microreactor systems to ensure high yield and purity. These systems allow for continuous production, which is more efficient and cost-effective compared to batch production methods .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazepane derivatives, while reduction reactions may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate: Similar in structure but differs in the functional groups attached to the oxazepane ring.
tert-butyl 6-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,4-oxazepane-4-carboxylate: Contains additional silyl groups, which may affect its reactivity and applications.
Uniqueness
Tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H24N2O3 |
|---|---|
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-6-9(13)7-16-8-12(14,4)5/h9H,6-8,13H2,1-5H3 |
InChI-Schlüssel |
DJROAKSGAUCTDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COCC(CN1C(=O)OC(C)(C)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


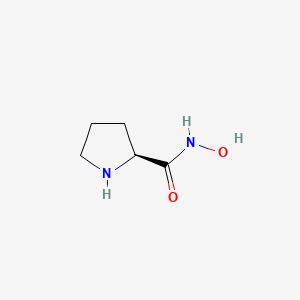
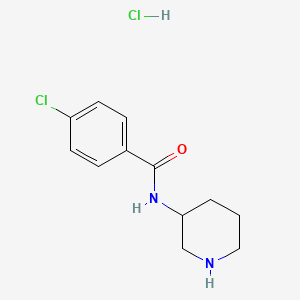
![[(1-Allyl-1h-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13644519.png)
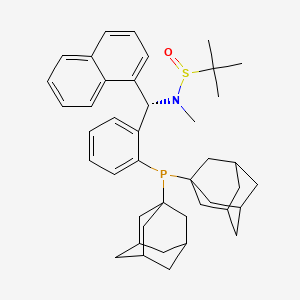
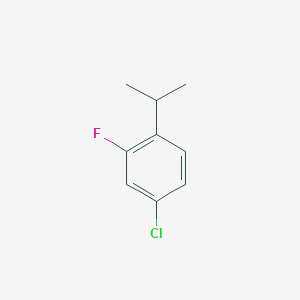
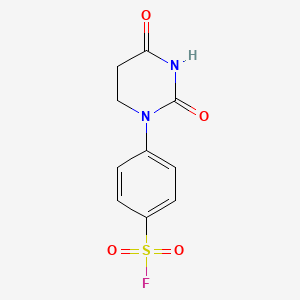
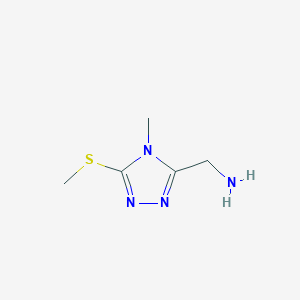
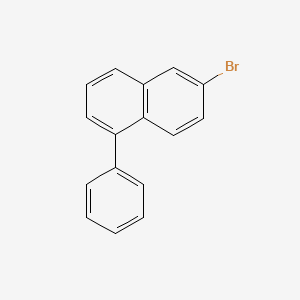
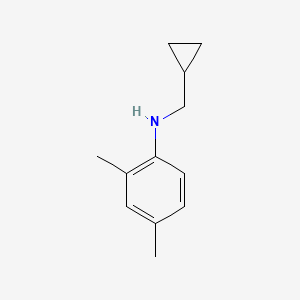
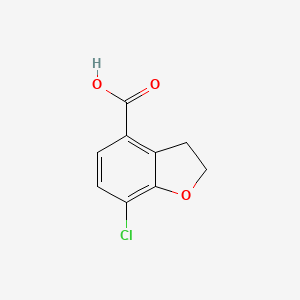
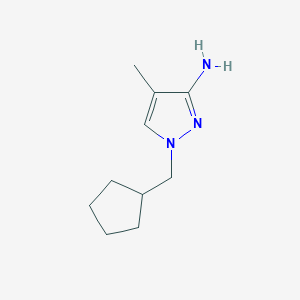
![(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)methanamine;hydrochloride](/img/structure/B13644597.png)
